Cy7.5 diacid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

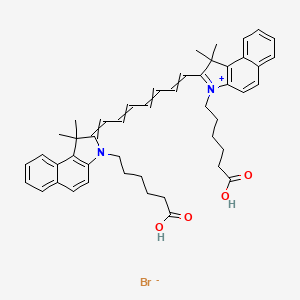

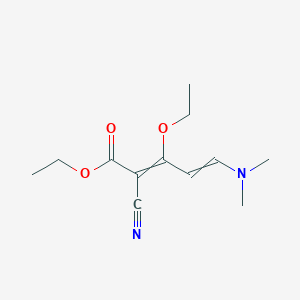

L’acide Cy7.5, également connu sous le nom d’acide cyanine-7.5, est un composé fluorescent appartenant à la famille des colorants cyanines. Ces colorants se caractérisent par leurs couleurs vives et leur large utilité dans les domaines scientifique, médical et industriel. L’acide Cy7.5 est particulièrement remarquable pour sa fluorescence proche infrarouge, avec un pic d’excitation à 785 nm et un pic d’émission à 801 nm . Cette propriété le rend extrêmement précieux pour les applications nécessitant une imagerie des tissus profonds et une faible fluorescence de fond.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acide Cy7.5 implique généralement la réaction de dérivés d’indolénine avec des chaînes de polyméthine. Le chromophore du Cy7.5 est le benzoindole, qui possède un cycle benzénique supplémentaire par rapport à l’indolénine, ce qui provoque un décalage vers le rouge des pics d’absorption et d’émission. La voie de synthèse comprend généralement:

Formation du pont polyméthine : Cela implique la réaction de dérivés d’indolénine avec une chaîne de polyméthine dans des conditions contrôlées.

Addition de groupes fonctionnels : Des groupes carboxyles sont ajoutés au chromophore pour améliorer la solubilité et la réactivité.

Purification : Le composé est purifié en utilisant des techniques telles que la recristallisation et la chromatographie pour atteindre une pureté élevée.

Méthodes de production industrielle

La production industrielle de l’acide Cy7.5 implique la mise à l’échelle des méthodes de synthèse en laboratoire. Le processus comprend:

Synthèse en vrac : Des réacteurs à grande échelle sont utilisés pour réaliser la synthèse dans des conditions de température et de pression contrôlées.

Purification et contrôle de la qualité : Des techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour s’assurer que le composé répond aux normes industrielles.

Formulation : Le composé purifié est formulé en différents produits, notamment des sondes fluorescentes et des agents d’imagerie.

Analyse Des Réactions Chimiques

Types de réactions

L’acide Cy7.5 subit plusieurs types de réactions chimiques, notamment:

Oxydation : Le composé peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les propriétés électroniques du colorant.

Substitution : Les groupes fonctionnels sur le colorant peuvent être substitués par d’autres groupes pour modifier ses propriétés.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent:

Agents oxydants : tels que le peroxyde d’hydrogène et le permanganate de potassium.

Agents réducteurs : tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium.

Agents substituants : tels que les halogénures d’alkyle et les chlorures d’acyle.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’acide Cy7.5 avec des propriétés de fluorescence modifiées, les rendant adaptés à différentes applications.

Applications de la recherche scientifique

L’acide Cy7.5 a un large éventail d’applications de recherche scientifique, notamment:

Imagerie biomédicale : Sa fluorescence proche infrarouge le rend idéal pour l’imagerie des tissus profonds et le diagnostic tumoral.

Études du métabolisme des médicaments : Utilisé comme traceur pour étudier le métabolisme et la distribution des médicaments dans les organismes vivants.

Imagerie de cellules uniques : Employé dans l’imagerie de cellules uniques pour étudier les processus cellulaires et les interactions.

Transfert d’énergie par résonance de fluorescence (FRET) : Utilisé dans des expériences FRET pour étudier les interactions moléculaires et les changements conformationnels.

Applications De Recherche Scientifique

Cy7.5 diacid has a wide range of scientific research applications, including:

Biomedical Imaging: Its near-infrared fluorescence makes it ideal for deep tissue imaging and tumor diagnosis.

Drug Metabolism Studies: Used as a tracer to study drug metabolism and distribution in living organisms.

Single Cell Imaging: Employed in single cell imaging to study cellular processes and interactions.

Fluorescence Resonance Energy Transfer (FRET): Used in FRET experiments to study molecular interactions and conformational changes.

Mécanisme D'action

Le mécanisme d’action de l’acide Cy7.5 implique sa capacité à absorber la lumière à une longueur d’onde spécifique et à émettre de la lumière à une longueur d’onde plus longue. Ce processus est facilité par le pont polyméthine et le chromophore benzoindole, qui permettent un transfert d’énergie et une émission de fluorescence efficaces . Les cibles moléculaires du composé comprennent diverses biomolécules, telles que les protéines et les acides nucléiques, qu’il peut marquer et visualiser par fluorescence.

Comparaison Avec Des Composés Similaires

Composés similaires

L’acide Cy7.5 fait partie de la famille des colorants cyanines, qui comprend d’autres composés tels que:

Cy3 : Absorption/Émission autour de 550/570 nm.

Cy5 : Absorption/Émission autour de 650/670 nm.

Unicité

L’acide Cy7.5 est unique en raison de son:

Fluorescence proche infrarouge : Permet une imagerie des tissus profonds avec une interférence de fond minimale.

Photostabilité élevée : Assure des performances cohérentes dans les applications d’imagerie à long terme.

Polyvalence : Peut être utilisé dans divers domaines scientifiques, notamment la chimie, la biologie et la médecine.

Propriétés

Formule moléculaire |

C47H53BrN2O4 |

|---|---|

Poids moléculaire |

789.8 g/mol |

Nom IUPAC |

6-[2-[7-[3-(5-carboxypentyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]hexanoic acid;bromide |

InChI |

InChI=1S/C47H52N2O4.BrH/c1-46(2)40(48(32-18-8-12-26-42(50)51)38-30-28-34-20-14-16-22-36(34)44(38)46)24-10-6-5-7-11-25-41-47(3,4)45-37-23-17-15-21-35(37)29-31-39(45)49(41)33-19-9-13-27-43(52)53;/h5-7,10-11,14-17,20-25,28-31H,8-9,12-13,18-19,26-27,32-33H2,1-4H3,(H-,50,51,52,53);1H |

Clé InChI |

JFAVCRPDBJHTQM-UHFFFAOYSA-N |

SMILES canonique |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)O)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-1-[4-(aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B12505547.png)

![5-methyl-2-(methylsulfonyl)-7-phenyl-3-propyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12505583.png)

![3-Methyl-1,4-diphenylpyrano[2,3-c]pyrazol-6-one](/img/structure/B12505610.png)